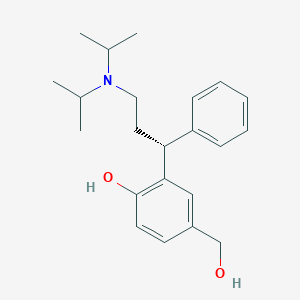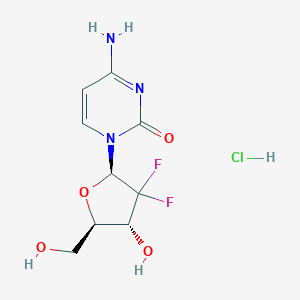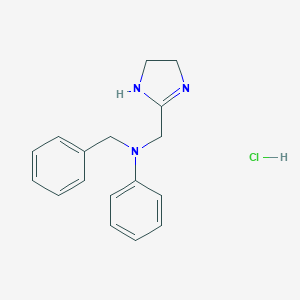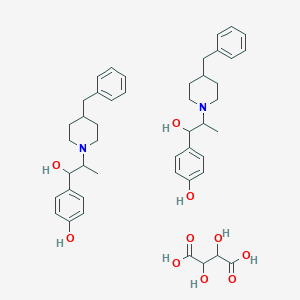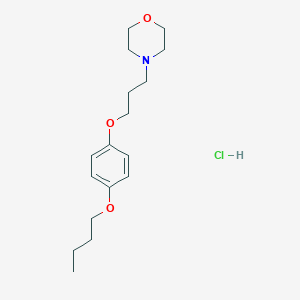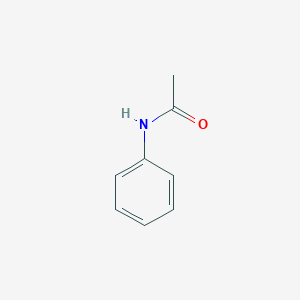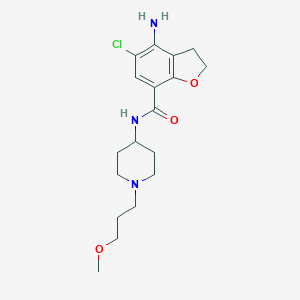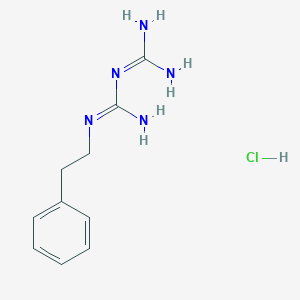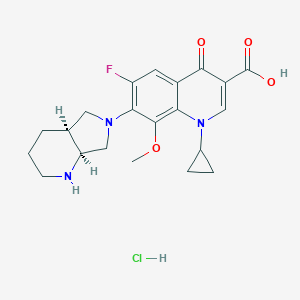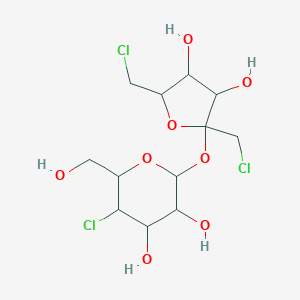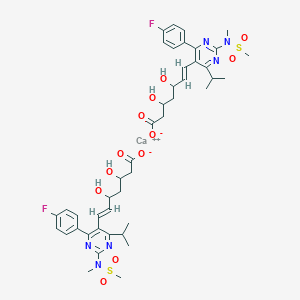
Rosuvastatin calcium
Vue d'ensemble
Description
Rosuvastatin calcium (also known by the brand name Crestor) is a lipid-lowering medication used to treat high cholesterol. It belongs to the statin drug class, which are used to reduce the risk of cardiovascular disease and stroke by lowering levels of “bad” cholesterol, or low-density lipoprotein (LDL). This compound is the most potent statin available, with a greater LDL-lowering effect than other statins. It has a high bioavailability, meaning it is quickly absorbed into the bloodstream, and is effective in reducing levels of LDL cholesterol, triglycerides, and apolipoprotein B.
Applications De Recherche Scientifique
Treatment of Hypercholesterolemia and Related Conditions : Rosuvastatin calcium is widely used for the treatment of hypercholesterolemia, hypolipoproteinemia, and atherosclerosis. Researchers have formulated 10 mg immediate release tablets of Rosuvastatin for these conditions (Pingale, 2021). Additionally, it is effective in treating dyslipidemias and decreasing "bad cholesterol," thus reducing the risk of atherosclerosis and heart disease (Ângelo et al., 2018).
Biopharmaceutical Performance Enhancement : The development of surface-engineered solid lipid nanoparticles of this compound has shown improved biopharmaceutical performance, particularly for managing hyperlipidemia-like conditions (Beg et al., 2017).
Wound Healing and Skin Regeneration : In the context of dermatology, this compound combined with stem cells in chitosan scaffolds has demonstrated enhanced skin regeneration and scar prevention in wound healing for Albino rats (Maged et al., 2019).
Cardiovascular Disease Management : The drug has shown efficacy in improving lipid levels and reducing the progression of atherosclerosis in elderly patients with coronary artery disease (Lei, 2012). It is also effective in reducing arterial pressure in genetic hypertension (Sušić et al., 2003) and slows the progression of subclinical atherosclerosis in patients with treated HIV infection (Longenecker et al., 2016).
Drug Delivery Systems : Several studies have focused on improving the bioavailability and efficacy of this compound through various drug delivery systems. These include solid self-nanoemulsifying drug delivery systems (S-SNEDDS) (Qader & Hussein, 2021), self-emulsifying drug delivery systems (SEDDS) (Karasulu et al., 2016), and transdermal patches (Lakshmi et al., 2020). These advancements aim to enhance the drug's solubility, absorption, and overall therapeutic effectiveness.
Cancer Research : Interestingly, nanovesicles containing this compound have been optimized for increased bioavailability and demonstrated an enhanced anticancer efficacy (Elsayed et al., 2020).
Cholesterol Management : this compound is recognized for its cholesterol-lowering properties and is approved for the treatment of dyslipidemia. It has been found to be highly potent for the prevention and management of coronary artery disease (Kapur, 2007).
Formulation Stabilization : The stability of this compound formulations has been enhanced using natural stabilizers like chitosan, creating stable tablet formulations for treating hypercholesterolemia (Khan et al., 2020).
Analytical Methods for Determination : The development of analytical methods such as spectrophotometry and voltammetry for determining this compound in pharmaceutical preparations is crucial for quality control and dosage accuracy (Altınöz & Uyar, 2013; Uyar, Çelebier, & Altinoz, 2007).
Mécanisme D'action
Target of Action
Rosuvastatin calcium, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts as a selective and competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, this compound effectively reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . This inhibition leads to a decrease in the production of cholesterol, thereby lowering the levels of cholesterol in the body .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound affects the cholesterol biosynthesis pathway . This results in a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in LDL levels is particularly significant as LDL is often referred to as “bad cholesterol” due to its association with an increased risk of cardiovascular disease .
Pharmacokinetics
This compound exhibits a mean absolute oral availability of 20% . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The drug has an average terminal elimination half-life of approximately 20 hours .
Result of Action
The primary result of this compound’s action is a significant reduction in the levels of LDL cholesterol . This reduction in LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality . Therefore, this compound is widely used to manage elevated lipid levels and lower the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the drug’s pharmacokinetics can vary between races . Additionally, the drug’s action can be affected by the patient’s diet and other lifestyle factors. The use of this compound is predicted to present an insignificant risk to the environment .
Orientations Futures
The dosage of rosuvastatin calcium is usually based on the patient’s medical condition, response to treatment, age, race, and other medications the patient may be taking . It is very important to continue to follow the doctor’s advice about diet and exercise . It may take up to 4 weeks before the full benefit of this drug is seen .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rosuvastatin calcium involves the condensation of a lactone ring with a pyrimidine ring, followed by the addition of a side chain and subsequent conversion to the calcium salt form.", "Starting Materials": [ "5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "ethyl acetoacetate", "methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate", "sodium hydroxide", "calcium hydroxide", "acetic acid", "dichloromethane", "ethanol" ], "Reaction": [ "The starting material 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form the lactone ring.", "The lactone ring is then condensed with methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate in the presence of acetic acid to form the pyrimidine ring.", "The resulting compound is then treated with calcium hydroxide in ethanol to form the calcium salt form of Rosuvastatin.", "The final compound is isolated and purified using dichloromethane." ] } | |
Numéro CAS |
147098-20-2 |
Formule moléculaire |
C44H54CaF2N6O12S2 |
Poids moléculaire |
1001.1 g/mol |
Nom IUPAC |
calcium;(E,3S,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17+;/m11./s1 |
Clé InChI |
LALFOYNTGMUKGG-BFNSWDLGSA-L |
SMILES isomérique |
CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2] |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Autres numéros CAS |
287714-41-4 |
Description physique |
Solid |
Pictogrammes |
Health Hazard; Environmental Hazard |
Numéros CAS associés |
147098-20-2 (Calcium) |
Durée de conservation |
Stable under recommended storage conditions. /Rosuvastatin calcium/ |
Solubilité |
Sparingly soluble in water 8.86e-02 g/L |
Synonymes |
Calcium, Rosuvastatin; Crestor; rosuvastatin; rosuvastatin calcium; ZD 4522; ZD4522 |
Pression de vapeur |
5.27X10-19 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Rosuvastatin Calcium exert its cholesterol-lowering effect?
A1: this compound is a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , ] By inhibiting this enzyme, this compound effectively reduces the production of mevalonate, a precursor to cholesterol, thereby lowering plasma cholesterol levels. [, , ]
Q2: What are the downstream effects of HMG-CoA reductase inhibition by this compound?
A2: Besides lowering cholesterol, HMG-CoA reductase inhibition by this compound also leads to upregulation of low-density lipoprotein (LDL) receptors on hepatocytes. [, ] This increased receptor expression enhances the uptake and catabolism of LDL cholesterol from the bloodstream, further contributing to its lipid-lowering effect.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is (C22H27FN3O6S)2Ca and its molecular weight is 926.13 g/mol. [, ]
Q4: Are there any spectroscopic data available to characterize this compound?
A4: Yes, Fourier Transform Infrared (FTIR) spectroscopy has been widely used to characterize this compound and study its compatibility with excipients in pharmaceutical formulations. [, , , ] FTIR analysis can identify characteristic peaks corresponding to specific functional groups present in the molecule.
Q5: How stable is this compound in different environmental conditions?
A5: this compound has been reported to be susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions. [, , , ]
Q6: How is the stability of this compound addressed in pharmaceutical formulations?
A6: Various formulation strategies have been explored to enhance the stability of this compound. These include the use of solid dispersions with polymers like Eudragit L100, Eudragit S100, and Vitamin E TPGS, as well as encapsulation in chitosan nanoparticles. [, , , ] These approaches aim to protect the drug from degradation and improve its solubility and dissolution rate.
Q7: Why is the dissolution rate of this compound important?
A7: this compound exhibits poor water solubility, which can limit its dissolution rate and consequently, its bioavailability. [, , ]
Q8: What techniques are used to enhance the dissolution and solubility of this compound?
A8: Several techniques are employed to improve the dissolution and solubility of this compound, ultimately aiming to enhance its bioavailability. These include: * Solid Dispersions: Utilizing carriers like Vitamin E TPGS, A. Marmelos Gum, and Gum Karaya. []* Microspheres: Prepared using spray drying techniques with Pluronic F68 and F-127. []* Self-Microemulsifying Drug Delivery Systems (SMEDDS): Formulated with combinations of oils, surfactants, and co-surfactants, such as Cinnamon oil, Cremophor RH 40, and Transcutol P. []
Q9: What analytical techniques are commonly employed for the quantitative determination of this compound?
A9: Various analytical methods have been developed and validated for the quantification of this compound in pharmaceutical formulations. These include:
- UV-Spectrophotometry: Utilizing specific wavelengths for absorbance measurement and employing methods like the simultaneous equation method and the absorption correction method. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Providing high sensitivity and selectivity for analyzing this compound alone or in combination with other drugs like aspirin, clopidogrel bisulfate, and fenofibrate. [, , , , , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): Offering a simple and efficient approach for qualitative and quantitative analysis of this compound in bulk drug and capsule dosage forms. [, ]
Q10: What are the key parameters considered during analytical method validation for this compound?
A10: Method validation for this compound analysis involves assessing critical parameters outlined by the International Conference on Harmonization (ICH) guidelines. These parameters include:
- Linearity: Demonstrating a linear relationship between the drug concentration and analytical response over a defined range. [, , , , , ]
- Accuracy: Determining the closeness of measured values to the true value, often evaluated through recovery studies. [, , , , , , , , , ]
- Precision: Evaluating the agreement between replicate measurements, typically expressed as relative standard deviation (%RSD). [, , , , , , , , , ]
- Specificity: Ensuring that the method can selectively measure this compound in the presence of potential interfering substances, including degradation products. [, , , , , ]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the lowest concentration of the drug that can be reliably detected and quantified, respectively. [, , , , , , , ]
Q11: What are the main therapeutic applications of this compound?
A11: this compound is primarily prescribed for its lipid-lowering properties and is indicated for the treatment of:* Hypercholesterolemia: Effectively reducing elevated levels of total cholesterol, LDL cholesterol, and triglycerides. [, , , , , ]* Dyslipidemia: Addressing abnormal lipid profiles, often characterized by high levels of triglycerides and low levels of HDL cholesterol. [, ]* Cardiovascular Disease Prevention: Utilized to reduce the risk of cardiovascular events such as heart attack and stroke in individuals at high risk. [, , , , , ]
Q12: What is the impact of this compound on atherosclerosis?
A12: Studies have shown that this compound can positively influence atherosclerotic plaque morphology and reduce its progression. [, , , ] Its mechanisms in atherosclerosis involve not only lipid lowering but also anti-inflammatory effects and potential influence on endothelial function.
Q13: Are there any documented cases of this compound-induced liver injury?
A13: While generally considered safe, rare cases of this compound-induced liver injury have been reported. [] It is crucial to monitor liver function during therapy, especially in patients with pre-existing liver disease.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



